3-Phenylpiperidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpiperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 105558-52-9 . It has a molecular weight of 213.71 . It is used for research purposes .
Molecular Structure Analysis
The linear formula for this compound is C11H16CLNO . The InChI code is 1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H .Chemical Reactions Analysis
Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Versatility in Medicinal Chemistry
One of the primary areas of application for 3-Phenylpiperidin-3-ol hydrochloride and its derivatives is in medicinal chemistry, where it serves as a versatile scaffold for the development of therapeutic agents. The compound's structure is integral to the synthesis of phenylpiperazine derivatives, showcasing its "druglikeness" for the treatment of CNS disorders. This reflects its potential in yielding new classes of therapeutic agents across various fields beyond CNS disorders, emphasizing its underutilized status despite proven efficacy in clinical trials and marketed medications (Maia, Tesch, & Fraga, 2012).
Pharmacological Applications
Pharmacologically, this compound is related to compounds that exhibit profound effects on neurotransmitter systems, notably dopamine receptors. These effects are crucial for developing drugs targeting neurological conditions, offering insights into mechanisms underlying autoreceptor selectivity and therapeutic potential in various neurological disorders (Clark, Hjorth, & Carlsson, 2005). Furthermore, the compound's structure is foundational for creating potent agonists and antagonists with specific receptor selectivity, thereby advancing the understanding and treatment of neuropsychiatric conditions.
Contributions to Anticancer Research
In the realm of oncology, derivatives of this compound contribute to exploring novel anticancer strategies. For instance, cinnamic acid derivatives, closely related to this compound, have been scrutinized for their anticancer properties. These studies emphasize the compound's role in synthesizing agents with potential therapeutic effects against various cancer types, underlining its significance in developing new anticancer drugs (De, Baltas, & Bedos-Belval, 2011).
Exploring Antimicrobial Properties
Research also extends to the antimicrobial domain, where silver nanoparticles synthesized using compounds including this compound derivatives have been investigated for their efficacy against a wide range of microorganisms. These studies highlight the potential use of such nanoparticles in medical applications, notably in treating infections resistant to traditional antibiotics (Sharma, Yngard, & Lin, 2009).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . The safety signal word is “Warning” and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
3-Phenylpiperidin-3-ol hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets due to their versatile structure . The specific interactions of this compound with its targets would depend on the specific molecular structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways due to their versatile structure . The specific pathways affected by this compound would depend on the specific molecular structure of the compound and the nature of its targets.
Properties
IUPAC Name |
3-phenylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASVBNMGKOUDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105558-52-9 |
Source
|
Record name | 3-phenylpiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.